N6-Benzoyl-5'-O-(dimethoxytrityl)-8-hydroxy-2'-deoxyadenosine
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Overview
Description
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides and nucleic acid research. This compound is characterized by the presence of a benzoyl group at the N6 position, a dimethoxytrityl group at the 5’ position, and a hydroxyl group at the 8 position of the adenine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Benzoylation: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Hydroxylation: The 8 position of the adenine base is hydroxylated using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The dimethoxytrityl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid to remove the dimethoxytrityl group.
Major Products
Oxidation: Formation of 8-keto derivatives.
Reduction: Formation of N6-hydroxy derivatives.
Substitution: Formation of deprotected nucleosides.
Scientific Research Applications
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In the study of nucleic acid interactions and modifications.
Industry: Used in the production of synthetic DNA and RNA for research and therapeutic purposes.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby affecting their structure and function. It can inhibit DNA synthesis and induce apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
Uniqueness
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine is unique due to the presence of the hydroxyl group at the 8 position, which provides additional sites for chemical modification and enhances its biological activity.
Properties
Molecular Formula |
C38H35N5O7 |
---|---|
Molecular Weight |
673.7 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-35-33(41-37(43)46)34(39-23-40-35)42-36(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H,41,46)(H,39,40,42,45) |
InChI Key |
LXXGWKCHRHKUBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
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